Imidazo[1,2-a]pyridine-7-carbohydrazide
Overview
Description
Imidazo[1,2-a]pyridine-7-carbohydrazide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a wide range of applications in medicinal chemistry and is also useful in material science because of its structural character . It is recognized as a “drug prejudice” scaffold due to its vital role as a key construction in drugs and biologically active compounds .
Synthesis Analysis
The synthesis of this compound is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This efficient domino protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including this compound, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions are often used for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 176.18 . It has a boiling point of 258-261°C . The compound is stable under ambient temperature and should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Antifungal Activities
Imidazo[1,2-a]pyridine-7-carbohydrazide and its derivatives demonstrate notable antifungal activities. In a study, various derivatives synthesized from this compound showed moderate antifungal activity against different fungal species, including Microsporum gypseum, Trichophyton tonsurans, and Candida albicans. Particularly, certain hydrazinecarbothioamide derivatives exhibited high activity against M. canis (Göktaş et al., 2014).
Pharmacological Properties
Imidazo[1,2-a]pyridine is a bicyclic system that has been increasingly recognized in medicinal chemistry for its diverse pharmacological properties. This includes enzyme inhibition, receptor ligand activity, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold is identified as a "drug prejudice" framework due to its wide applications in medicinal chemistry. This includes potential roles in treating various conditions like cancer, microbial infections, and neurological disorders. The structure is present in various marketed preparations, and its modifications lead to novel therapeutic agents (Deep et al., 2016).
Anticancer Applications
The imidazo[1,2-a]pyridine system shows significant anticancer activities. Various analogues have been used as lead molecules in cancer therapy, with several under clinical trials. This review highlights the role of imidazo[1,2-a]pyridine in inhibiting various cancer-related enzymes and tumor cell lines (Goel et al., 2016).
Chemical Synthesis and Functionalization
Imidazo[1,2-a]pyridines are crucial in medicinal chemistry, with developments in synthesis and functionalization playing a significant role. Recent advancements involve the use of inexpensive catalysts and mild conditions, enhancing biological activity and yielding functionalized derivatives (Ravi & Adimurthy, 2017).
Sensor Development
This compound has been used in developing highly sensitive and selective sensors. A particular study demonstrated its application in detecting Al3+ ions with significant sensitivity (Li & Xiao, 2016).
Antimycobacterial Properties
Certain imidazo[1,2-a]pyridine-8-carboxamides, derived from the core scaffold, have shown promising results as selective inhibitors of Mycobacterium tuberculosis, with no significant activity against other gram-positive or gram-negative pathogens (Ramachandran et al., 2013).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds, with modifications, have demonstrated potential as acetylcholinesterase inhibitors, which is clinically important for treating heart and circulatory failures. This includes insights into the structural factors influencing their efficacy (Kwong et al., 2019).
Safety and Hazards
The safety information for Imidazo[1,2-a]pyridine-7-carbohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Future Directions
Imidazo[1,2-a]pyridine-7-carbohydrazide and its derivatives have potential for further exploration in medicinal chemistry due to their wide range of biological activities . The development of more efficient synthesis methods and the exploration of new functionalization strategies could also be areas of future research .
Mechanism of Action
- The primary target of Imidazo[1,2-a]pyridine-7-carbohydrazide is MARK4 protein . MARK4 (Microtubule Affinity-Regulating Kinase 4) plays a crucial role in regulating microtubule dynamics and cellular processes.
- This compound affects the NF-kappaB pathway . NF-kappaB is a transcription factor involved in inflammation, immunity, and cell survival.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-7-carbohydrazide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are involved in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and apoptosis. Additionally, this compound has been found to bind to specific proteins, altering their function and stability . These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biochemical activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism and the activation of stress response pathways, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound has been shown to inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt cell signaling pathways and lead to the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses . These temporal effects are important considerations for the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use, balancing efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These factors are important for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJBLZXLLRYHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717380 | |
Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421595-78-0 | |
Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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